molecular formula C8H15F2N B13269757 3-(Difluoromethyl)cycloheptan-1-amine

3-(Difluoromethyl)cycloheptan-1-amine

Cat. No.: B13269757
M. Wt: 163.21 g/mol
InChI Key: SZMPAMYPCOPEMY-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)cycloheptan-1-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a cycloheptane ring with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)cycloheptan-1-amine typically involves the introduction of a difluoromethyl group into a cycloheptane ring. One common method involves the reaction of cycloheptanone with difluoromethylamine under specific conditions to yield the desired product. The reaction is often catalyzed by metal-based catalysts to enhance the efficiency and selectivity of the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)cycloheptan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylcycloheptanone, while substitution reactions can produce various substituted cycloheptane derivatives .

Scientific Research Applications

3-(Difluoromethyl)cycloheptan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)cycloheptan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: 3-(Difluoromethyl)cycloheptan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H15F2N

Molecular Weight

163.21 g/mol

IUPAC Name

3-(difluoromethyl)cycloheptan-1-amine

InChI

InChI=1S/C8H15F2N/c9-8(10)6-3-1-2-4-7(11)5-6/h6-8H,1-5,11H2

InChI Key

SZMPAMYPCOPEMY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC(C1)C(F)F)N

Origin of Product

United States

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